- Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same, Japan, , ,
Cas no 97-78-9 (N-Lauroylsarcosine)

N-Lauroylsarcosine structure
Produktname:N-Lauroylsarcosine
N-Lauroylsarcosine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Glycine,N-methyl-N-(1-oxododecyl)-
- N-Lauroylsarcosine
- N-Dodecanoyl-N-Methylglycine
- Sarkosyl L
- N-Dodecanoylsarcosine
- Lauroyl sarcosine
- Lauroylsarcosine
- Glycine, N-methyl-N-(1-oxododecyl)-
- Hamposyl L
- Sarcosyl L
- Maprosyl L
- N-Laurylsarcosine
- N-Lauroyl sarcosinate
- Sarkosyl L
- N-Lauroyl-N-methylaminoacetic acid
- 2-(N-methyldodecanamido)acetic acid
- Sarcosine, N-lauroyl-
- LIJ19P3L6F
- BACYUWVYYTXETD-UHFFFAOYSA-N
- Crodasinic L
- Vanseal LS
- Nikkol sarcosinate LH
- DSSTox_RID_79902
- DSSTox_CID_22011
- N-Methyl-N-(1-oxododecyl)glycine (ACI)
- Sarcosine, N-lauroyl- (6CI, 8CI)
- 2-[Dodecanoyl(methyl)amino]acetic acid
- Lauroylsarcosinate
- N-Dodecanoylsarcosinate
- N-Lauroyl-N-methylglycine
- NSC 96994
- Sarcosinate LH
- Soypon SLA
- NCGC00255839-01
- EC 202-608-3
- HY-W141881
- NS00011477
- AKOS009158126
- CS-0201675
- 97-78-9
- LS-14453
- LAUROYL SARCOSINE [II]
- SCHEMBL61098
- L0151
- MFCD00021749
- D78483
- Tox21_301352
- CHEMBL1907464
- Q27283002
- N-Methyl-N-(1-oxododecyl)glycine
- UNII-LIJ19P3L6F
- DTXCID5022011
- N-Lauroylsarcosine, purum p.a., >=98.0% (GC)
- N-Lauroylsarcosine, neat, >=95%
- NSC-96994
- N-Methyl-N-(1-oxododecyl) glycine
- [Dodecanoyl(methyl)amino]acetic acid #
- DTXSID7042011
- DA-66121
- NSC96994
- W-109367
- STL452997
- EINECS 202-608-3
- CAS-97-78-9
- LOWENOL L ACID
- Lauroylsarcosine (sodium salt)
- CHEBI:183705
-
- MDL: MFCD00021749
- Inchi: 1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19/h3-13H2,1-2H3,(H,18,19)
- InChI-Schlüssel: BACYUWVYYTXETD-UHFFFAOYSA-N
- Lächelt: O=C(CN(C)C(CCCCCCCCCCC)=O)O
Berechnete Eigenschaften
- Genaue Masse: 271.21500
- Monoisotopenmasse: 271.214744
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 12
- Komplexität: 254
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 57.6
- XLogP3: 4.5
- Oberflächenladung: 0
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 0.97
- Schmelzpunkt: 45-50 °C
- Siedepunkt: 413.2°Cat760mmHg
- Flammpunkt: 203.7°C
- PSA: 57.61000
- LogP: 3.45030
- Löslichkeit: Nicht bestimmt
N-Lauroylsarcosine Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Danger
- Gefahrenhinweis: H315-H319-H330-H335
- Warnhinweis: P260-P304+P340+P310-P305+P351+P338-P403+P233
- Transportnummer gefährlicher Stoffe:UN 2811 6.1 / PGII
- WGK Deutschland:1
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36
- FLUKA MARKE F CODES:3
-
Identifizierung gefährlicher Stoffe:
- PackingGroup:II
- Risikophrasen:R36/37/38
N-Lauroylsarcosine Zolldaten
- HS-CODE:2924199090
- Zolldaten:
China Zollkodex:
2924199090Übersicht:
Andere acyclische Amide (einschließlich acyclischer Carbamate)(einschließlich ihrer Derivate und Salze). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponenten, gebrauchen zu, verpacken
Zusammenfassung:
292499090. andere acyclische Amide (einschließlich acyclische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
N-Lauroylsarcosine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | L0151-25G |
N-Lauroylsarcosine |
97-78-9 | 90.0%(GC) | 25G |
¥ 260 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | XF289-25g |
N-Lauroylsarcosine |
97-78-9 | 90.0%(GC) | 25g |
¥208.0 | 2022-05-30 | |
TRC | L185008-25g |
N-Lauroylsarcosine |
97-78-9 | 25g |
$110.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159033-100G |
N-Lauroylsarcosine |
97-78-9 | 95% | 100g |
¥411.90 | 2023-09-01 | |
BAI LING WEI Technology Co., Ltd. | L0151-500G |
N-Lauroylsarcosine |
97-78-9 | 90.0%(GC) | 500G |
¥ 1630 | 2022-04-26 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YL4793-100g |
N-Lauroylsarcosine |
97-78-9 | ≥95% | 100g |
¥560元 | 2023-09-15 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YL4793-100g |
N-Lauroylsarcosine |
97-78-9 | ≥95% | 100g |
¥560元 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02738-100g |
2-(N-Methyldodecanamido)acetic acid |
97-78-9 | ≥95% | 100g |
¥868.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02738-500g |
2-(N-Methyldodecanamido)acetic acid |
97-78-9 | ≥95% | 500g |
¥1678.0 | 2024-07-19 | |
eNovation Chemicals LLC | D758403-500g |
Glycine, N-methyl-N-(1-oxododecyl)- |
97-78-9 | 95% | 500g |
$320 | 2023-09-02 |
N-Lauroylsarcosine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ; 11 h, 130 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: N-Methylformanilide , Triphosgene ; 5 - 10 h, 70 - 80 °C; 2 h, 70 - 80 °C
2.1 Solvents: Acetone , Water ; 15 - 20 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 4 - 5 h, pH 8 - 10, 15 - 20 °C
1.1 Reagents: Phosgene Catalysts: Dimethylformamide ; 5 - 10 h, 70 - 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 10, 15 - 20 °C; 4 - 5 h, 15 - 20 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
2.1 Solvents: Acetone , Water ; 15 - 20 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 4 - 5 h, pH 8 - 10, 15 - 20 °C
1.1 Reagents: Phosgene Catalysts: Dimethylformamide ; 5 - 10 h, 70 - 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 10, 15 - 20 °C; 4 - 5 h, 15 - 20 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Referenz
- Method for synthesis of lauroyl amino acid sodiumMethod for synthesizing lauroyl amino acid sodium salt with lauric acid and phosgene as starting materials, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 7 h, 250 °C
2.1 9.5 h, 130 °C
3.1 Reagents: Potassium hydroxide ; 11 h, 130 °C
2.1 9.5 h, 130 °C
3.1 Reagents: Potassium hydroxide ; 11 h, 130 °C
Referenz
- Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same, Japan, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 min, pH 1 - 2, 50 °C; 15 min, pH 1 - 2, 50 °C; 15 min, 50 °C; 15 min, 50 °C
1.1 Reagents: Hydrochloric acid Solvents: Water
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Method for preparing amino acid surfactant liquid with low water contentMethod and apparatus for preparation of amino acid based surfactant with reduced byproducts, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 9.5 h, 130 °C
2.1 Reagents: Potassium hydroxide ; 11 h, 130 °C
2.1 Reagents: Potassium hydroxide ; 11 h, 130 °C
Referenz
- Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same, Japan, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 6.5 h, 250 °C
2.1 9.5 h, 130 °C
3.1 Reagents: Potassium hydroxide ; 11 h, 130 °C
2.1 9.5 h, 130 °C
3.1 Reagents: Potassium hydroxide ; 11 h, 130 °C
Referenz
- Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same, Japan, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 10, 15 - 20 °C; 4 - 5 h, 15 - 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran , Water ; 45 min, 5 - 10 °C; 8 h, 5 - 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 9, cooled
1.2 Reagents: Sodium hydroxide Solvents: Acetone ; pH 9
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran , Water ; 45 min, 5 - 10 °C; 8 h, 5 - 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 9, cooled
1.2 Reagents: Sodium hydroxide Solvents: Acetone ; pH 9
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referenz
- Method for synthesizing lauroyl amino acid sodium salt with lauric acid and phosgene as starting materialsA comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate surfactants in aqueous and aqueo-organic mediaA quantitative recovery process of rare earth in bastnaesite leachate for energy saving and emission reductionChina, 2018, (2018), 314-324,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Acetone , Water ; 15 - 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 - 5 h, pH 8 - 10, 15 - 20 °C
1.1 3 min, pH 10, 3 °C; 7 min, 25 °C; 12 min, 25 °C
1.1 Solvents: Acetone ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 9, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 - 5 h, pH 8 - 10, 15 - 20 °C
1.1 3 min, pH 10, 3 °C; 7 min, 25 °C; 12 min, 25 °C
1.1 Solvents: Acetone ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 9, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referenz
- Method for synthesis of lauroyl amino acid sodiumMethod for producing N-acylamino acid salt using fatty acid chloridePreparation of extractant and its application, China, , ,
Herstellungsverfahren 9
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Palladium , Lithium bromide , Sulfuric acid Solvents: N-Methyl-2-pyrrolidone ; 16 h, 60 bar, 60 °C
Referenz
- Synthesis of N-Lauroyl Sarcosine by Amidocarbonylation: Comparing Homogeneous and Heterogeneous Palladium CatalystsOrganic Process Research & Development, 2017, 21(12), 2045-2051,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 9
2.1 Solvents: Acetone ; rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 9, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
2.1 Solvents: Acetone ; rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, pH 9, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referenz
- Preparation of extractant and its application, China, , ,
Herstellungsverfahren 12
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Preparation of low phosphorus sodium lauroyl sarcosinateProcess for preparation of N-acyl-amino acid compoundsPalladium-catalyzed amidocarbonylation - a new, efficient synthesis of N-acyl amino acidsChina, 1997, (1997), 1494-1496,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 400 min, 130 °C
2.1 Reagents: Potassium hydroxide ; 11 h, 130 °C
2.1 Reagents: Potassium hydroxide ; 11 h, 130 °C
Referenz
- Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same, Japan, , ,
Herstellungsverfahren 15
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 400 min, 130 °C
Referenz
- Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same, Japan, , ,
N-Lauroylsarcosine Raw materials
- Isooctadecanoic acid
- Sarcosine Sodium Salt (40% in water)
- Lauric acid
- b-Alanine,N-methyl-N-(1-oxotetradecyl)-
- N-Lauroylsarcosine
- Methyl laurate
- N-Methyldodecanamide
- Lauroylsarcosine sodium
- Sarcosine
- Ethylene Oxide
- 2-(Methylamino)acetonitrile
N-Lauroylsarcosine Preparation Products
N-Lauroylsarcosine Verwandte Literatur
-
Isuri A. Jayawardana,Mike J. Boland,Trevor S. Loo,Warren C. McNabb,Carlos A. Montoya Food Funct. 2022 13 5654
-
Nikunja Kolluri,Nikolas Albarran,Andy Fan,Alex Olson,Manish Sagar,Anna Young,José Gomez-Marquez,Catherine M. Klapperich Lab Chip 2020 20 3386
-
Samantha Byrnes,Andy Fan,Jacob Trueb,Francis Jareczek,Mark Mazzochette,Andre Sharon,Alexis F. Sauer-Budge,Catherine M. Klapperich Anal. Methods 2013 5 3177
-
Jonathan P. Richardson,Derek Macmillan Org. Biomol. Chem. 2008 6 3977
-
Ahmed Mohamed El-Toni,Mohamed Wasi Khan,Mohamed Abbas Ibrahim,Mohamed Abid,Mansour Al-Hoshan,Mohamed Al-salhi Chem. Commun. 2010 46 6482
97-78-9 (N-Lauroylsarcosine) Verwandte Produkte
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- 58725-33-0(1-(1-Oxohexadecyl)-L-proline sodium salt)
- 137-16-6(Lauroylsarcosine sodium)
- 142-48-3(2-(N-Methylstearamido)acetic acid)
- 3775-51-7(2-N-(carboxymethyl)dodecanamidoacetic acid)
- 14246-53-8(N-Octanoylglycine)
- 86438-79-1(Cocamidopropyl Betaine (~30% aqueous solution))
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